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ChaC11

Cat. No.: B1577522
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Description

ChaC11 is a linear plant defensin peptide, also classified as an uncyclotide, sourced from the plant Chassalia chartacea . It has a sequence length of 28 amino acids (IPCGESCVWIPCISGMFGCSCKDKVCYS) and a molecular mass of 3016.6 Da . Research indicates that this compound exhibits selective biological activity. It shows antimicrobial properties against the Gram-negative bacterium Escherichia coli (MIC=8.5 µM), though it demonstrates lower activity against Gram-positive bacteria like Staphylococcus aureus . Furthermore, studies have revealed significant cytotoxic effects, with an IC50 of 5.0 µM against HeLa cells, and hemolytic activity with an HD50 of 13.3 µM against human red blood cells . Its mechanism of action, while not fully elucidated, is of great interest to researchers exploring host-defense molecules. With a net charge of 0 and key physicochemical properties including an aliphatic index of 62.5 and an extinction coefficient of 7365 M -1 cm -1 , this compound presents a valuable compound for fundamental research in fields such as antimicrobial peptide (AMP) discovery, cancer biology, and the structure-activity relationships of linear defensins . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

IPCGESCVWIPCISGMFGCSCKDKVCYS

Origin of Product

United States

Molecular Biology and Structural Attributes of Chac1

Gene and Protein Characteristics

Gene Locus and Transcriptional Variants

The human CHAC1 (B1577524) gene is located on chromosome 15, specifically at locus 15q15.1. nih.govmybiosource.com The gene spans from approximately 40,952,962 to 40,956,512 on the forward strand of GRCh38.p14 assembly. nih.govensembl.org The CHAC1 gene is known to have multiple transcriptional variants, leading to different mRNA transcripts. ensembl.orgmaayanlab.cloud Ensembl currently identifies 3 transcripts (splice variants) for the human CHAC1 gene. ensembl.org These variants arise from alternative splicing, resulting in different protein isoforms. maayanlab.cloudorigene.com Transcript variant 1 represents the longer transcript and encodes the longer isoform (isoform a), while variant 2 lacks an alternate in-frame segment, resulting in a shorter protein (isoform b). nih.govorigene.com

Protein Isoforms and Alternative Splicing

Alternative splicing of the CHAC1 gene results in the production of different protein isoforms. mybiosource.comuniprot.org In humans, two main isoforms have been described and are produced by alternative splicing. mybiosource.comuniprot.org These isoforms, designated isoform a and isoform b, differ in their length due to the inclusion or exclusion of specific exonic regions. nih.govorigene.com While both isoforms share core functional domains, variations in structure can potentially lead to differences in their precise biological activities or regulatory mechanisms. Research indicates that these isoforms may vary in structure and functionality. researchgate.net

A summary of human CHAC1 transcript variants and isoforms is presented in the table below:

Transcript VariantDescriptionResulting IsoformLength Comparison
Variant 1Represents the longer transcriptIsoform aLonger
Variant 2Lacks an alternate in-frame segmentIsoform bShorter
Variant 3Additional variant identified by Ensembl ensembl.orgIsoform X1-

Note: Information on Isoform X1 is primarily based on transcript data and may require further protein-level characterization.

Homologous Sequences Across Organisms (e.g., Homo sapiens, Danio rerio)

CHAC1 exhibits homologous sequences across a wide range of organisms, reflecting its conserved function throughout evolution. genecards.orgreactome.org Orthologs of human CHAC1 have been identified in numerous species, including Danio rerio (zebrafish). genecards.orgreactome.org Comparative genomic studies and phylogenetic analyses reveal the evolutionary relationships and conservation of the CHAC1 gene and its encoded protein. mabjournal.com For instance, the protein sequence of Danio rerio CHAC1 shows homology to the human protein. genecards.org The presence of orthologs in diverse species like zebrafish highlights the fundamental importance of ChaC1-mediated processes in different biological contexts. genecards.orgmabjournal.com Ensembl lists 262 orthologues for the human CHAC1 gene. ensembl.org

A comparison of CHAC1 orthologs in Homo sapiens and Danio rerio is shown below:

OrganismGene NameUniProtKB AccessionChromosomal Location (where available)
Homo sapiensCHAC1Q9BUX1 uniprot.org15q15.1 nih.govmybiosource.com
Danio reriochac1Q5SPB6-1 20:28296499-28299069 genecards.org

Subcellular Distribution and Localization Dynamics

The subcellular localization of ChaC1 is primarily within the cytoplasm. nih.govaai.org Studies using tagged CHAC1 protein have shown a predominantly cytosolic distribution. nih.govaai.org

Cytosolic and Cytoplasmic Compartments

ChaC1 is predominantly found in the cytosol and cytoplasmic compartments of the cell. uniprot.orgensembl.orguniprot.orgnih.gov Experimental data, including fluorescence imaging and Western blot analysis of cellular fractions, support its presence in the cytosol. nih.govaai.org This localization is consistent with its proposed roles in processes that occur within the cytoplasm, such as glutathione (B108866) degradation and aspects of the unfolded protein response. reactome.orgnih.gov Its predicted three-dimensional structure also suggests it is a soluble protein, which aligns with a cytosolic localization. nih.gov

Trans-Golgi Network Association

While primarily cytosolic, there is evidence suggesting an association of ChaC1 with the trans-Golgi network (TGN). genecards.orguniprot.orgmybiosource.comensembl.orguniprot.org Subcellular location data from UniProtKB/Swiss-Prot and other sources indicate localization to the Golgi apparatus, specifically the trans-Golgi network. genecards.orguniprot.orgensembl.orguniprot.org This association may point to additional roles for ChaC1 related to protein trafficking or modification events that occur at the TGN, potentially involving its interaction with proteins like the Notch receptor, which is processed in the Golgi. genecards.orgnih.gov

A summary of reported subcellular localizations for human CHAC1 is provided below:

Cellular CompartmentSource(s)
Cytoplasm genecards.orguniprot.orgensembl.orguniprot.org
Cytosol genecards.orguniprot.orgensembl.orguniprot.orgnih.gov
Golgi apparatus genecards.orguniprot.orgmybiosource.comensembl.orguniprot.org
Trans-Golgi network (TGN) genecards.orguniprot.orgmybiosource.comensembl.orguniprot.org

Note: The primary localization is cytosolic/cytoplasmic, with reported association with the TGN.

ChaC1, also known as Glutathione-specific gamma-glutamylcyclotransferase 1, is a protein-coding gene located on chromosome 15q15.1 in humans. frontiersin.orggenecards.org It is a member of the gamma-glutamylcyclotransferase family and is conserved across various phyla. embopress.orgnih.govebi.ac.uk ChaC1 functions as a γ-glutamyl cyclotransferase, primarily catalyzing the cleavage of the γ-glutamyl bond in reduced glutathione (GSH). embopress.orgportlandpress.comuniprot.org This enzymatic activity breaks down GSH into 5-oxo-L-proline and a Cys-Gly dipeptide, thereby reducing intracellular GSH levels. frontiersin.orguniprot.orguniprot.orgnih.gov This degradation represents a novel cytosolic pathway for glutathione degradation in mammalian systems. embopress.org

The structure of ChaC1 is characterized by a BtrG/γ-GCT fold, which includes unique beta barrels surrounded by alpha helices. embopress.org Homology models of ChaC1 exhibit high structural similarity to γ-glutamyl cyclotransferase (γ-GCT), despite lacking significant sequence similarity in their primary structures. embopress.org ChaC1 has been identified to have three isoforms: Isoform A, Isoform B, and Isoform X1, which differ in structure and functionality. frontiersin.org The predicted molecular weight of human ChaC1 is approximately 24 kDa, although a detected molecular weight of 38 kDa has been reported. ptglab.comsinobiological.com The theoretical isoelectric point (pI) is calculated to be 5.05. sinobiological.com

ChaC1's expression is induced by various stress conditions, including oxidative stress, amino acid deprivation, and viral infection, primarily through the unfolded protein response (UPR) pathway, specifically the PERK/eIF2α/ATF4/ATF3/CHOP cascade. frontiersin.orgnih.govptglab.comresearchgate.net This induction links ChaC1 to cellular responses aimed at restoring homeostasis under stress. frontiersin.orgnih.gov

Functional Domain Analysis and Key Residues

ChaC1 functions as a γ-glutamyl cyclotransferase with a specific activity towards glutathione. embopress.orgportlandpress.comuniprot.orguniprot.org This enzymatic activity is crucial for its role in regulating cellular redox balance and influencing cell death pathways such as apoptosis and ferroptosis. frontiersin.orgnih.gov

Identification of Substrate Binding Sites

The substrate for ChaC1 is reduced glutathione (GSH). embopress.orgportlandpress.comuniprot.org Studies utilizing in silico approaches, such as docking glutathione with modeled human ChaC1 structures, combined with wet lab experiments, have aimed to identify the residues involved in substrate binding. nih.govresearchgate.net These studies suggest that residues 38'YGSL'41, D68, R72, E115, and Y143 in human ChaC1 are responsible for high-affinity binding with the substrate or inhibitors. nih.govresearchgate.net The binding of the substrate is indicated to occur within positions 35-40. uniprot.orguniprot.org

Characterization of Active Site Residues

The catalytic activity of ChaC1 involves the cleavage of the γ-glutamyl bond in glutathione. embopress.orguniprot.orguniprot.org A key catalytic residue identified in both mouse and human ChaC1 is a conserved glutamate (B1630785) residue, specifically E116 in mouse and E115 in humans. embopress.orgnih.gov Mutation of this glutamate to glutamine (E>Q) abrogates the enzyme's ability to deplete glutathione, highlighting its critical role in catalysis. embopress.orgnih.gov

In addition to the catalytic residue, other residues within the active site contribute to enzyme function and stability. Mutational analysis and structural studies have revealed key residues, including R63, F64, W65, H71, R72, G73, and R80, that are crucial for enzyme function. frontiersin.org While these residues may not directly bind the substrate, they are important for stabilizing the active site and ensuring proper substrate positioning. frontiersin.org Mutations in these residues can disrupt the enzyme's structure, leading to reduced stability and lower substrate binding affinity. frontiersin.org

Further characterization of the active site has involved the exploration of residues exclusively conserved within the ChaC family. nih.govresearchgate.net These residues, which form the surface of the active site, are thought to play a role in active site stabilization. nih.govresearchgate.net Analysis of mutants of these residues through molecular dynamics simulations and binding energy calculations has provided insights into their contribution to structural stability and interaction with the substrate. nih.govresearchgate.net

The high substrate Km (~2 mM) of ChaC1 towards glutathione presents a challenge in identifying inhibitors, making a detailed mapping of the active site essential for the rational design of novel inhibitors. portlandpress.comnih.govresearchgate.net

Key Residues in ChaC1 Function

Residue(s)Proposed RoleEvidence Source
38'YGSL'41High-affinity substrate/inhibitor binding nih.govresearchgate.net
D68High-affinity substrate/inhibitor binding nih.govresearchgate.net
R72High-affinity substrate/inhibitor binding, Active site stabilization frontiersin.orgnih.govresearchgate.net
E115 (human)Catalytic residue (Proton acceptor) embopress.orguniprot.orguniprot.orgnih.gov
E116 (mouse)Catalytic residue embopress.orgnih.gov
Y143High-affinity substrate/inhibitor binding nih.govresearchgate.net
R63, F64, W65, H71, G73, R80Active site stabilization, Crucial for function frontiersin.org

ChaC1 Enzymatic Activity Data

SubstrateCatalytic ActivityEC NumberKmkcat
GlutathioneCleavage to 5-oxo-L-proline and Cys-Gly dipeptideEC:4.3.2.7~2.2 mM uniprot.org225.2 min⁻¹ uniprot.org

Enzymatic Mechanism and Substrate Specificity of Chac1

Catalytic Reaction: Glutathione (B108866) Cleavage

ChaC1 (B1577524) catalyzes a specific cleavage of the gamma-glutamyl bond within the glutathione molecule (γ-glutamyl-cysteinyl-glycine) genecards.orgembopress.orgnih.govuniprot.org. This reaction is a form of hydrolysis, resulting in the breakdown of GSH. spandidos-publications.com

Formation of 5-Oxo-L-Proline and Cys-Gly Dipeptide

The catalytic activity of ChaC1 on glutathione leads to the formation of two products: 5-oxo-L-proline and the cysteinyl-glycine (Cys-Gly) dipeptide genecards.orgbiorxiv.orgspandidos-publications.comembopress.orgnih.govnih.govfrontiersin.orguniprot.orguniprot.orgnih.govuniprot.orguniprot.org. 5-oxo-L-proline is a cyclic form of glutamate (B1630785) spandidos-publications.com. The Cys-Gly dipeptide can be further hydrolyzed into cysteine and glycine (B1666218) by other intracellular peptidases spandidos-publications.com. This degradation pathway provides an alternative route for glutathione breakdown within the cell, distinct from the extracellular GGT-mediated process spandidos-publications.com.

Substrate Selectivity for Reduced Glutathione (GSH)

A key characteristic of ChaC1 is its strict substrate specificity for reduced glutathione (GSH) genecards.orgbiorxiv.orgembopress.orguniprot.orguniprot.orguniprot.orguniprot.orgresearchgate.net. Research has demonstrated that ChaC1 does not act on other gamma-glutamyl peptides or oxidized glutathione (GSSG) to any significant extent genecards.orgbiorxiv.orgembopress.orguniprot.orguniprot.orguniprot.orgresearchgate.net. This selectivity is critical for its role in specifically reducing the pool of reduced glutathione within the cell, thereby impacting the cellular redox state biorxiv.orgspandidos-publications.comnih.govfrontiersin.org. Studies using in vitro assays have confirmed this specific activity towards GSH embopress.orgnih.govnih.gov.

Kinetic Parameters of ChaC1 Activity

Kinetic studies have been conducted to characterize the enzymatic activity of ChaC1. The Michaelis constant (Km) and catalytic efficiency (kcat) provide insights into the enzyme's affinity for its substrate and its catalytic rate.

Reported kinetic parameters for human and mouse ChaC1 with glutathione as the substrate are summarized in the table below:

Enzyme SourceSubstrateKm (mM)kcat (min-1)Reference
Human ChaC1Glutathione2.2 ± 0.4225.2 ± 15 genecards.orguniprot.orgias.ac.in
Mouse ChaC1Glutathione3.13 ± 0.40391 ± 3.1 nih.govias.ac.in
Yeast GCG1Glutathione1.5 ± 0.2050.8 ias.ac.insemanticscholar.org
E. coli ChaCGlutathione3.1 ± 0.9113 ± 0.27 ias.ac.in

The Km values for ChaC1 from different species are in the low millimolar range, which is physiologically relevant given the intracellular concentration of glutathione (typically 1-10 mM) spandidos-publications.comnih.govias.ac.in. The kcat values indicate the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate biorxiv.org. Human ChaC1 exhibits a relatively high catalytic efficiency compared to its homologue ChaC2 and the yeast homologue GCG1 ias.ac.insemanticscholar.org. The ratio kcat/Km is often referred to as the specificity constant and reflects the enzyme's efficiency at low substrate concentrations biorxiv.org.

Regulatory Mechanisms of Chac1 Expression and Function

Transcriptional Regulation of CHAC1 (B1577524) Gene Expression

Transcriptional regulation is a primary mechanism controlling CHAC1 gene expression. This process involves the binding of specific transcription factors to regulatory elements within the CHAC1 promoter region, thereby influencing the rate of transcription.

Role of Activating Transcription Factor 4 (ATF4) and ATF3

Activating Transcription Factor 4 (ATF4) and Activating Transcription Factor 3 (ATF3), both members of the basic-region leucine (B10760876) zipper (bZIP) family of transcription regulators, are key players in the transcriptional regulation of CHAC1. mdpi.com CHAC1 mRNA induction is regulated by these transcription factors. uniprot.org ATF4 is particularly known as a stress-responsive gene whose expression is upregulated during conditions such as oxygen deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and amino acid or nutrient deprivation. mdpi.com CHAC1 is a direct target of ATF4, activated by unfolded protein response (UPR) signals via the PERK-EIF2A pathway. frontiersin.org ATF3 also plays a role in regulating CHAC1 transcription. nih.gov Both ATF4 and ATF3 bind to specific DNA elements within the CHAC1 promoter region. frontiersin.org

Involvement of CCAAT/Enhancer-Binding Protein β (C/EBPβ)

CCAAT/Enhancer-Binding Protein β (C/EBPβ) is another transcription factor implicated in the regulation of CHAC1 transcription. Along with ATF4 and ATF3, C/EBPβ has been shown to regulate CHAC1 transcription. nih.gov C/EBPβ is recruited to the CHAC1 promoter, contributing to increased transcription, particularly under conditions of ER stress. nih.gov Different isoforms of C/EBPβ, such as liver-activating protein (LAP) and liver inhibitory protein (LIP), can have varying effects on the stress response and apoptotic signaling. nih.gov

Analysis of cis-Regulatory Elements (e.g., ATF/CRE)

The transcriptional regulation of CHAC1 by ATF4 and ATF3 involves a complex interaction with specific DNA elements within the CHAC1 promoter region. frontiersin.org Two critical cis-regulatory elements, the ATF/cAMP response element (ATF/CRE) and a novel ATF/CRE modifier (ACM) element, are necessary for the promoter-driven transcription of CHAC1 under ER stress conditions. frontiersin.org The ATF/CRE site is located at -267, and the ACM element is located at -248 in the human CHAC1 promoter. nih.gov Both ATF4 and ATF3 bind to these elements. frontiersin.org ATF4 primarily binds to the ATF/CRE site and the ACM site, especially under stress conditions, while ATF3 binds to the ATF/CRE site in both basal and stress conditions. nih.gov Mutation in these elements significantly diminishes promoter activity, confirming their essential role in CHAC1 transcription. nih.gov Chromatin immunoprecipitation (ChIP) assays have confirmed the enrichment of ATF4, ATF3, and C/EBPβ at these sites in the CHAC1 promoter. nih.gov Research has also indicated a synergistic action between the ATF/CRE and a CARE element in controlling CHAC1 regulation. nih.gov

Signaling Pathways Inducing ChaC1 Upregulation

Beyond direct transcriptional regulation, several signaling pathways have been identified that induce the upregulation of ChaC1 expression.

Soluble Guanylyl Cyclase (sGC)-cGMP-Protein Kinase G (PKG) Pathway

The soluble guanylyl cyclase (sGC)-cGMP-Protein Kinase G (PKG) pathway is involved in the regulation of CHAC1. researchgate.net Studies using YC-1, a nitric oxide-independent activator of sGC, have shown an increase in CHAC1 levels. researchgate.net Inhibition of cGMP-dependent protein kinase (PKG) partially inhibits this upregulation, indicating the participation of the sGC-cGMP-PKG pathway in CHAC1 regulation. researchgate.net cGMP acts as a second messenger and can activate intracellular protein kinases like PKG. wikipedia.org

Akt-mTOR Signaling Cascade

The Akt-mTOR signaling cascade also plays a role in the upregulation of CHAC1. researchgate.net Research has indicated that CHAC1 is regulated by the Akt-mTOR pathway. researchgate.net Inhibitors of Akt and mTOR have been shown to inhibit the induction of CHAC1 expression. spandidos-publications.com Conversely, some studies suggest that CHAC1 may enhance the PI3K/Akt signaling pathway, promoting cell proliferation and survival in certain cancer cells. researchgate.net This highlights a potential complex interplay where ChaC1 expression is influenced by, and may in turn influence, the Akt-mTOR pathway.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
CHAC125837
Activating Transcription Factor 4 (ATF4)253078
Activating Transcription Factor 3 (ATF3)421610
CCAAT/Enhancer-Binding Protein β (C/EBPβ)11308
Soluble Guanylyl Cyclase (sGC)134812845, 134812846, 2724668, 5348
cGMP (Cyclic guanosine (B1672433) monophosphate)24316, 135398570, 44134671, 135398570
Protein Kinase G (PKG)6093
Akt16132231, 23649210, 135398501, 10196499, 341807, 56981794, 394547, 14640331, 5922604, 1473358, 14907553, 6109815, 18987539, 71652351
mTOR5040, 59604787, 59239114, 25262965, 25033539, 1009298-09-2, 46907787
YC-15712
KT58233827
LY2940023982
KU006379444363384
SB2035805281055
Tunicamycin (B1663573)11400
Thapsigargin446093
Brefeldin A34388
CHOP (DDIT3)5190
PERK (EIF2AK3)8569
EIF2A8394
PI3K5282370

Data Table: Transcriptional Regulation of CHAC1

Transcription FactorCis-Regulatory ElementLocation in Human PromoterBinding Under Basal ConditionsBinding Under Stress ConditionsEffect on CHAC1 TranscriptionSupporting Evidence
ATF4ATF/CRE-267LimitedYesUpregulationLuciferase reporter assays, DNA binding studies, ChIP assays frontiersin.orgnih.gov
ATF4ACM-248LimitedYesUpregulationLuciferase reporter assays, DNA binding studies, ChIP assays frontiersin.orgnih.gov
ATF3ATF/CRE-267YesYesRegulationImmunoblot-EMSA, ChIP assays nih.gov
ATF3ACM-248NoNoMinimal/IndirectImmunoblot-EMSA nih.gov
C/EBPβProximal to ATF/CRE/ACMNot precisely definedNot specifiedYesUpregulationChIP assays nih.gov

Data Table: Signaling Pathway Induction of CHAC1 Upregulation

Signaling PathwayKey ComponentsInducing Agent (Example)Effect on CHAC1 ExpressionSupporting Evidence
sGC-cGMP-PKGsGC, cGMP, PKGYC-1UpregulationInhibition with PKG inhibitor (KT5823) researchgate.netspandidos-publications.com
Akt-mTORAkt, mTORYC-1UpregulationInhibition with Akt inhibitor (LY294002), mTOR inhibitor (KU0063794) researchgate.netspandidos-publications.com
ER StressPERK, EIF2A, ATF4Tunicamycin, ThapsigarginUpregulationInduction by ER stress-inducing agents frontiersin.orgnih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress Pathways

ChaC1 expression is significantly influenced by Endoplasmic Reticulum (ER) stress. frontiersin.orgfrontiersin.org Under conditions that induce ER stress, such as the accumulation of unfolded proteins, the Unfolded Protein Response (UPR) pathway is activated. frontiersin.orgfrontiersin.org ChaC1 is considered a pro-apoptotic component of the UPR. genecards.orguniprot.org Its expression is primarily upregulated through the PERK/eIF2α/ATF4 pathway, a key branch of the UPR. frontiersin.orgnih.govresearchgate.net This cascade involves the activation of the protein kinase R-like ER kinase (PERK), which phosphorylates eukaryotic initiation factor 2α (eIF2α), leading to the preferential translation of activating transcription factor 4 (ATF4). frontiersin.orgresearchgate.net ATF4, along with ATF3, then acts as a transcriptional regulator, promoting the induction of ChaC1 mRNA. frontiersin.orgnih.gov Specific regulatory elements in the ChaC1 promoter, including an ATF/CRE (activating transcription factor/cAMP response element) and a novel ATF/CRE modifier (ACM) element, are crucial for this transcriptional upregulation during ER stress. frontiersin.orgnih.gov While ATF4 is a primary regulator of stress-induced ChaC1 expression, ATF3 may play a role in basal expression. researchgate.net CHOP (C/EBP homologous protein), another stress-induced factor downstream of ATF4, has been reported to indirectly inhibit ChaC1 transcription, indicating complex regulatory crosstalk within the UPR pathway. frontiersin.org

Investigation of p38 MAPK Pathway Modulations

The p38 MAPK signaling pathway is activated by various stress stimuli, including oxidative stress and inflammatory cytokines, and plays a role in cellular responses culminating in enhanced transcriptional activity, protein synthesis, and cell death. qiagen.comopenrheumatologyjournal.comsinobiological.com While the primary regulation of ChaC1 expression is linked to the ER stress/UPR pathway, particularly the ATF4-CHOP cascade, there is some evidence suggesting potential links or modulations involving the p38 MAPK pathway in the context of stress responses and cell death. frontiersin.orgnih.gov For instance, studies investigating ferroptosis, a form of cell death influenced by oxidative stress and glutathione (B108866) depletion, have explored the involvement of signaling pathways including p38 MAPK. nih.gov One study found that ARHGAP6, a protein that suppresses breast cancer growth by promoting ferroptosis, inhibited RhoA/ROCK1 and p38 MAPK signaling while increasing CHAC1 expression. nih.gov Suppression of p38 signaling was shown to reverse the effect of ARHGAP6 knockdown on ferroptosis, suggesting a connection between this pathway and ChaC1-mediated ferroptosis in this specific context. nih.gov However, the precise mechanisms and the extent to which the p38 MAPK pathway directly regulates ChaC1 expression or activity require further investigation.

Post-Translational Modifications and Activity Modulation

While transcriptional regulation by ER stress pathways is a primary mechanism controlling ChaC1 levels, post-translational modifications may also play a role in modulating ChaC1's stability and activity. frontiersin.org Although less characterized compared to transcriptional regulation, potential post-translational modifications could influence ChaC1 function. frontiersin.org One type of post-translational modification relevant to proteins involved in redox homeostasis is S-glutathionylation, which involves the reversible formation of a disulfide bond between a cysteine residue of a protein and glutathione. A study utilizing a quantitative redox proteomics approach investigated CHAC1-associated changes in glutathionylation in the context of hepatotoxicity and ferroptosis, suggesting that such modifications could be relevant to ChaC1's function or the cellular environment it influences. proteomexchange.org Furthermore, the catalytic activity of ChaC1, which involves the degradation of glutathione, depends on specific residues, such as Glu-115 in humans, identified as the catalytic residue. nih.gov Modifications affecting this or other critical residues could directly impact its enzymatic function.

Intermolecular Interactions Affecting ChaC1 Activity

ChaC1's activity and its impact on cellular glutathione levels are also influenced by interactions with other molecules and proteins.

Competition with CHAC2 for Glutathione Degradation

Table 1: Comparison of Human ChaC1 and ChaC2 Catalytic Activity for GSH Degradation

EnzymeSubstrateKm (mM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)Reference
Human ChaC1Glutathione2.2 ± 0.4225.2 ± 15~102.3 nih.gov
Human ChaC2Glutathione3.7 ± 0.415.9 ± 1.0~4.3 nih.gov

Note: Catalytic efficiency is calculated as kcat/Km.

Influence of MIA3 on Glutathione Degradation by ChaC1

MIA3 (Melanoma Inhibiting Active protein 3), also known as TANGO1, is a membrane protein localized at the ER that has been shown to interact with ChaC1. frontiersin.orguniprot.orgnih.gov This interaction has significant implications for ChaC1's function and its downstream effects, particularly in the context of hepatocellular carcinoma (HCC). frontiersin.orguniprot.orgnih.gov Studies have demonstrated that MIA3 promotes the degradation of glutathione by binding to CHAC1. frontiersin.orguniprot.orgnih.gov Overexpression of MIA3 has been shown to increase the expression of CHAC1 and enhance GSH degradation, which in turn promotes the proliferation, migration, and invasion of HCC cells while inhibiting apoptosis. nih.gov Conversely, knocking out MIA3 inhibits CHAC1 expression and slows down glutathione degradation, thereby inhibiting the growth and metastasis of HCC cells. nih.gov This suggests that MIA3 positively regulates ChaC1's ability to degrade glutathione, contributing to cellular processes that can support cancer progression.

Table 2: Influence of MIA3 on CHAC1 Expression and GSH Degradation in HCC Cells

ConditionCHAC1 ExpressionGSH DegradationHCC Cell Proliferation/Migration/InvasionHCC Cell ApoptosisReference
MIA3 OverexpressionIncreasedEnhancedPromotedInhibited nih.gov
MIA3 KnockoutInhibitedSlowedInhibitedPromoted nih.gov

Physiological and Cellular Roles of Chac1

Maintenance of Glutathione (B108866) Homeostasis and Intracellular Redox Potential

CHAC1 (B1577524) is a key enzyme involved in the intracellular degradation of glutathione (GSH), the most abundant low-molecular-weight antioxidant in most cells. uniprot.orgplos.orgembopress.org It catalyzes the cleavage of GSH into 5-oxo-L-proline and a Cys-Gly dipeptide. uniprot.orguniprot.orgembopress.org This enzymatic activity directly leads to a reduction in intracellular GSH levels. nih.govuniprot.orgplos.orgembopress.orgnih.gov The depletion of GSH disrupts the cellular redox balance, leading to increased oxidative stress. nih.govplos.orgnih.gov The catalytic efficiency of CHAC1 in glutathione degradation is notably higher compared to its paralog, CHAC2. plos.org Overexpression of CHAC1 has been shown to cause a significant reduction in total glutathione, an effect dependent on its catalytic residue Glu-115 (human) or Glu-116 (mouse). plos.orgembopress.orgnih.gov Conversely, mutation of this residue abrogates its glutathione degradation activity. plos.orgnih.gov The inverse relationship between CHAC1 expression levels and glutathione levels underscores its role in mediating glutathione depletion under various stress conditions, including fasting, cancer cachexia, and chemotherapy. plos.org

Contribution to Apoptotic Signaling Pathways

CHAC1 is implicated as a pro-apoptotic factor, particularly in the context of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govgenecards.orguniprot.orguniprot.orgall-imm.comnih.govscbt.com Its role in promoting apoptosis is linked to its ability to deplete intracellular GSH levels, which reduces the cell's ability to counteract oxidative stress and promotes apoptotic cell death. nih.govfrontiersin.org Overexpression of CHAC1 can enhance apoptosis, while its suppression can lead to subdued apoptosis. scbt.comnih.gov CHAC1 has been shown to promote apoptosis through pathways involving apoptosis-inducing factor (AIF) and poly(ADP-ribose) polymerase (PARP). all-imm.comnih.gov

Integration with the Unfolded Protein Response (UPR)

CHAC1 is a novel component of the mammalian UPR pathway. genecards.orguniprot.orguniprot.orgnih.govscbt.comlipiddroplet.orgfrontiersin.org The UPR is activated in response to ER stress caused by the accumulation of misfolded proteins. nih.govfrontiersin.org CHAC1 expression is upregulated under conditions inducing ER stress, primarily through the PERK-eIF2α-ATF4 signaling pathway. nih.govfrontiersin.orgnih.govfrontiersin.org It is considered a specific component of the ATF4-ATF3-CHOP signaling pathway within the UPR and is not directly regulated by the IRE1-XBP1 or ATF6 branches. frontiersin.orgnih.govfrontiersin.org This highlights its specific role in the ATF4-related stress response. frontiersin.orgnih.gov

Mediating Pro-Apoptotic Effects via ATF4-ATF3-DDIT3/CHOP Cascade

CHAC1 acts downstream of the ATF4-ATF3-DDIT3/CHOP cascade, mediating the pro-apoptotic effects of these transcription factors. genecards.orguniprot.orguniprot.orgfrontiersin.orgall-imm.comnih.govscbt.comnih.govlipiddroplet.orgsinobiological.com Under ER stress, the PERK-eIF2α-ATF4 pathway is activated, leading to the transcriptional upregulation of CHAC1. nih.govnih.govfrontiersin.org ATF4, ATF3, and CHOP collectively mediate cellular responses to stress. frontiersin.org CHOP, a stress-induced factor, can indirectly inhibit CHAC1 transcription. frontiersin.org The regulation of CHAC1 by ATF4 and ATF3 involves interactions with specific cis-regulatory elements in the CHAC1 promoter region. frontiersin.org CHAC1 induction following stress signals and subsequent glutathione depletion is suggested to be a link between stress signaling and the oxidative status of the cell, potentially contributing to various diseases. nih.gov Overexpression of CHAC1, acting downstream of this cascade, enhances apoptosis. nih.govnih.gov

Negative Regulation of the Notch Signaling Pathway

CHAC1 functions as a negative regulator of the Notch signaling pathway. nih.govgenecards.orguniprot.orgfrontiersin.orglipiddroplet.orgnih.govelifesciences.orgnih.govresearchgate.net This regulatory role is important in processes such as embryonic neurogenesis, where CHAC1 promotes neuronal differentiation. genecards.orguniprot.orgfrontiersin.orglipiddroplet.org

Mechanism of Inhibiting Notch Receptor Cleavage by Furin

CHAC1 inhibits the maturation of the Notch receptor by specifically blocking its S1 cleavage by Furin, a furin-like protease. nih.govuniprot.orgfrontiersin.orgelifesciences.orgnih.govresearchgate.net This cleavage normally occurs in the Golgi apparatus and is the first step in the series of proteolytic cleavages that activate the Notch receptor. nih.govnih.gov By binding to the S1 cleavage site on the Notch extracellular domain, CHAC1 prevents the receptor from undergoing this critical processing step. nih.govfrontiersin.org This action maintains Notch in its immature, full-length form, preventing its proper presentation on the cell surface and effectively reducing Notch signaling activity. nih.govuniprot.orgfrontiersin.orglipiddroplet.org This mechanism represents a non-canonical way in which CHAC1 modulates Notch activity. nih.gov

Role in Embryonic Neurogenesis and Neuronal Differentiation

ChaC1 acts as a negative regulator within the Notch signaling pathway, a highly conserved system vital for cell fate determination during development ontosight.aisinobiological.commybiosource.com. By modulating this pathway, ChaC1 promotes neuronal differentiation and neurogenesis frontiersin.orgsinobiological.commybiosource.comgenecards.orgresearchgate.net. The mechanism involves ChaC1 inhibiting the S1 furin-like cleavage of the Notch receptor, thereby maintaining the receptor in an immature, inactive conformation sinobiological.commybiosource.comgenecards.orgresearchgate.netresearchgate.net. This inhibition prevents the proper presentation of the Notch receptor on the cell surface genecards.org. Studies involving the downregulation of ChaC1 in vivo have demonstrated a consequence of cellular retention in the ventricular and subventricular zones, highlighting its importance in proper neuronal development researchgate.net. The expression pattern of ChaC1 during embryonic development in organisms like zebrafish shows early widespread presence, with later expression becoming largely restricted to developing tissues such as the brain, heart, and myotome portlandpress.comnih.govresearchgate.net. Consistent with this expression, developmental defects observed upon ChaC1 knockdown are predominantly seen in these specific organs portlandpress.comnih.govresearchgate.net.

Upstream Activation of Calcium Signaling During Development

The degradation of glutathione by ChaC1 has implications for calcium signaling within cells frontiersin.orgnih.gov. Research, particularly in developing zebrafish, has shown that alterations in intracellular glutathione redox potential caused by ChaC1 knockdown significantly reduce calcium transients frontiersin.orgportlandpress.comresearchgate.net. These calcium transients are crucial for normal embryonic development. The enzymatic activity of ChaC1, leading to GSH degradation and a subsequent shift in redox potential, is identified as a key upstream event that activates calcium signaling pathways essential for the proper development of structures like muscles, the brain, and the heart in zebrafish frontiersin.orgportlandpress.comnih.govresearchgate.netresearchgate.net. Furthermore, overexpression of mammalian CHAC1 in yeast has been linked to increased oxidation and the activation of both TRP-like and L-type calcium channels researchgate.net.

Involvement in Xenobiotic Metabolic Processes

ChaC1's functional annotations include its involvement in xenobiotic metabolic processes mybiosource.com. Databases detailing protein interactions and pathways list CHAC1 in relation to pathways such as the "Metabolism of xenobiotics by cytochrome P450" and "Chemical carcinogenesis" string-db.org. Xenobiotic metabolism in the body typically occurs in phases, with Phase 2 reactions often involving the conjugation of compounds to molecules like glutathione to facilitate their detoxification and excretion slideshare.net. Given ChaC1's primary function in glutathione degradation, its activity can influence the availability of glutathione, thereby potentially impacting the capacity for glutathione conjugation in xenobiotic metabolism.

Chac1 in Pathophysiological Contexts: Mechanistic Insights

Role in Ferroptosis Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides frontiersin.orgijbs.com. ChaC1 (B1577524) plays a crucial role in promoting ferroptosis by reducing intracellular GSH levels, which are essential for the activity of glutathione (B108866) peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides nih.govijbs.comresearchgate.net. Depletion of GSH by ChaC1 impairs GPX4 function, leading to increased lipid peroxidation and the induction of ferroptosis nih.govfrontiersin.orgresearchgate.net.

Research indicates that CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma uniprot.orgresearchgate.net. Studies have shown that CHAC1 expression is decreased in patients with thyroid carcinoma, and its overexpression in thyroid carcinoma cell lines, such as BCPAP cells, suppresses cell viability and tumor growth in xenograft models researchgate.net. Overexpression of CHAC1 induced ferroptosis, evidenced by increased lipid reactive oxygen species (ROS) production and elevated prostaglandin-endoperoxide synthase 2 (PTGS2) expression researchgate.net. Conversely, knockdown of CHAC1 in thyroid carcinoma cells (K1 cells) increased cell viability, reduced lipid ROS and PTGS2 levels, and enhanced GPX4 expression, effects that were attenuated by the ferroptosis inducer RSL3 researchgate.net.

Table 1: Effects of CHAC1 Modulation on Ferroptosis Markers in Thyroid Carcinoma Cells

Intervention in Thyroid Carcinoma CellsCell ViabilityLipid ROS ProductionPTGS2 ExpressionGPX4 Expression
CHAC1 Overexpression (BCPAP cells)DecreasedIncreasedIncreasedNot specified
CHAC1 Knockdown (K1 cells)IncreasedReducedReducedEnhanced

Based on research findings researchgate.net.

CHAC1 has been shown to exacerbate lipopolysaccharide (LPS)-induced ferroptosis and apoptosis in human renal proximal tubular epithelial (HK-2) cells by promoting oxidative stress uniprot.orgall-imm.comall-imm.comnih.gov. In in vitro models of sepsis-induced acute kidney injury (AKI) using LPS-challenged HK-2 cells, CHAC1 expression is upregulated all-imm.comall-imm.com. Silencing of CHAC1 counteracts the LPS-induced increase in reactive oxygen species and malondialdehyde concentrations while restoring glutathione concentrations all-imm.comnih.gov. Furthermore, interference with CHAC1 neutralizes LPS-induced apoptosis and attenuates changes in ferroptosis markers such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and intracellular iron levels, while recovering GPX4 protein levels all-imm.comall-imm.comresearchgate.net.

ChaC1 is identified as a novel contributor to ferroptosis in retinal pigment epithelial (RPE) cells experiencing oxidative damage uniprot.orgmdpi.comresearchgate.netresearchgate.net. Oxidative stress, a key factor in the pathogenesis of age-related macular degeneration (AMD), leads to ferroptosis in RPE cells, characterized by Fe²⁺ accumulation and lipid peroxidation mdpi.comresearchgate.net. ChaC1 plays a pivotal role in this process by regulating glutathione depletion mdpi.comresearchgate.net. Studies have demonstrated that silencing ChaC1 mitigates oxidative-stress-induced ferroptosis and cell death in RPE cells mdpi.comresearchgate.net.

Table 2: Impact of ChaC1 Silencing on Oxidative-Stress-Induced Ferroptosis in RPE Cells

Treatment in RPE Cells (with Oxidative Stress)Intracellular GSH LevelIntracellular Iron LevelCell Death
Oxidative Stress + Control siRNADecreasedIncreasedIncreased
Oxidative Stress + ChaC1 siRNARestoredReducedReduced

Based on research findings mdpi.comresearchgate.net.

Cancer-associated fibroblasts (CAFs) in the tumor microenvironment can influence cancer cell behavior, including drug resistance, partly through the secretion of exosomes containing microRNAs researchgate.netnih.gov. Notably, CAF-secreted exosomal miR-432-5p has been shown to target CHAC1, leading to the inhibition of ferroptosis and promotion of acquired chemoresistance in prostate cancer researchgate.netnih.govnih.govresearchgate.net. miR-432-5p suppresses CHAC1 expression by binding to its 3′UTR, which results in the accumulation of GSH and subsequent activation of GPX4, thereby preventing lipid peroxidation and inhibiting ferroptosis frontiersin.orgresearchgate.netnih.gov. This mechanism contributes to the resistance of prostate cancer cells to chemotherapy drugs like docetaxel (B913) researchgate.netnih.gov.

Contribution to Ferroptosis in Retinal Pigment Epithelial Cells with Oxidative Damage

Implications in Oxidative Stress and Cellular Damage

As a γ-glutamyl cyclotransferase, the primary mechanism by which ChaC1 impacts cellular health is through the degradation of GSH nih.gov. GSH is a critical component of the cell's antioxidant defense system, neutralizing reactive oxygen species (ROS) and maintaining redox homeostasis nih.govijbs.com. By reducing intracellular GSH levels, ChaC1 directly increases oxidative stress nih.govfrontiersin.orgresearchgate.netsignavitae.comfrontiersin.org. This disruption of the redox balance can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and various forms of programmed cell death, such as apoptosis, necroptosis, and ferroptosis nih.govresearchgate.netoncotarget.com. The induction of CHAC1 expression under conditions of oxidative stress further underscores its role as a key regulator in the cellular response to such damage nih.govfrontiersin.org.

Involvement in Inflammatory Responses

Regulation of Inflammation in Bronchial Cells During Pseudomonas aeruginosa Infection

Research indicates that ChaC1 is involved in the regulation of inflammation in bronchial cells, particularly during infection with Pseudomonas aeruginosa (Pa). uniprot.orgfrontiersin.orgnih.govnih.gov P. aeruginosa is a major pathogen in chronic lung infections, especially in individuals with cystic fibrosis (CF). frontiersin.orgnih.gov Studies have shown that CHAC1 mRNA is differentially expressed in primary human airway epithelial cells from bronchi (hAECBs) obtained from CF patients compared to healthy individuals, both at baseline and following Pa infection. frontiersin.orgnih.gov

In cells from non-CF patients, Pa infection, specifically through virulence factors like LPS and flagellin (B1172586), was shown to induce CHAC1 expression. frontiersin.orgresearchgate.net This induction was found to be PERK-independent and involved the transcription factor ATF4. frontiersin.orgresearchgate.net Furthermore, experiments utilizing CHAC1 small interfering RNA demonstrated that reduced CHAC1 expression in the presence of LPS and flagellin stimulation modulated inflammatory markers and altered NF-κB signaling. frontiersin.orgnih.govnih.govresearchgate.net These findings suggest that ChaC1 plays a role in the inflammatory response of bronchial cells during Pa infection. frontiersin.orgnih.govnih.gov

Relevance to Excessive Inflammation in Cystic Fibrosis

The differential expression of CHAC1 observed in bronchial epithelial cells from CF patients compared to non-CF individuals upon P. aeruginosa infection may contribute to the excessive inflammation characteristic of the respiratory tracts in CF patients. uniprot.orgfrontiersin.orgnih.govnih.gov In CF, impaired CFTR function leads to altered mucociliary clearance and compromised innate immune defenses, resulting in chronic bacterial infection and persistent inflammation that damages the lung epithelium. frontiersin.orgnih.gov The dysregulation of CHAC1 expression in CF cells during Pa infection could be a factor in this exacerbated inflammatory response. frontiersin.org

Association with Cancer Progression Markers (Preclinical/Prognostic Indicators)

Elevated levels of ChaC1 have been associated with poor prognosis and cancer progression in various cancer types, suggesting its potential as a preclinical or prognostic indicator. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net CHAC1's role in cancer is often linked to its ability to degrade GSH, influencing redox balance and cell death pathways like apoptosis and ferroptosis. frontiersin.orgmdpi.com However, the specific function of CHAC1 can vary depending on the tumor type. frontiersin.orgresearchgate.net

Renal Clear Cell Carcinoma Prognosis

CHAC1 is considered a valid indicator for poor prognosis in kidney renal clear cell carcinoma (KIRC). nih.govnih.govresearchgate.netsemanticscholar.org While CHAC1 is found to be downregulated in KIRC samples compared to normal tissues, its expression is upregulated in KIRC samples with higher malignancy and later stages. nih.govnih.govresearchgate.net Univariate and multivariate Cox regression analyses have identified upregulated CHAC1 as an independent risk factor for poor prognosis in KIRC. nih.govnih.govresearchgate.net In vitro studies have also indicated that CHAC1 can induce cell death in KIRC cell lines, although it had limited effects on cell migration and invasion. nih.govnih.govresearchgate.net

Hepatocellular Carcinoma Progression

MIA3, also known as TANGO1, has been shown to promote the progression of hepatocellular carcinoma (HCC) by interacting with CHAC1. frontiersin.orguniprot.orgnih.govresearchgate.net Overexpression of MIA3 leads to increased CHAC1 expression and enhanced degradation of glutathione, which in turn promotes the growth and metastasis of HCC cells. uniprot.orgnih.gov Conversely, knocking out MIA3 inhibits CHAC1 expression and slows down glutathione degradation, thereby suppressing the growth and metastasis of HCC cells. nih.gov This suggests that the MIA3-CHAC1 axis plays a role in HCC progression. uniprot.orgnih.gov

Glioblastoma Cell Death and Temozolomide (B1682018) Response

CHAC1 is identified as a critical mediator in the cytotoxic effects of temozolomide (TMZ), a common chemotherapeutic drug for glioblastoma multiforme (GBM), on glioma cells. frontiersin.orgnih.govnih.gov TMZ treatment results in the upregulation of CHAC1 expression. frontiersin.orgnih.gov CHAC1 then interacts with and inhibits the Notch3 protein, which is typically upregulated in gliomas and involved in cell survival and proliferation. frontiersin.orgnih.gov This inhibition of Notch3 activation by CHAC1 attenuates Notch3-mediated signaling pathways, thereby enhancing the apoptotic and cytotoxic effects of TMZ on glioma cells. frontiersin.orgnih.gov Overexpression of CHAC1 has been shown to enhance glioma apoptotic death through mechanisms involving caspase activation, PARP degradation, autophagy, and increased reactive oxygen species. nih.govresearchgate.net

Methodological Approaches in Chac1 Research

In Vitro Enzymatic Assays for Activity and Kinetics

In vitro enzymatic assays are fundamental for characterizing the biochemical properties of ChaC1 (B1577524). These assays confirm ChaC1's specific activity as a γ-glutamyl cyclotransferase that degrades reduced glutathione (B108866) (GSH) into 5-oxoproline and cysteinylglycine. nih.govnih.govembopress.org Unlike its homologue ChaC2, ChaC1 exhibits significantly higher catalytic efficiency towards GSH. mdpi.com

Studies have utilized coupled enzymatic assays to estimate the cysteine released from the degradation of GSH by ChaC1, often involving a cys-gly peptidase like Dug1p from Saccharomyces cerevisiae. nih.gov This method allows for the determination of kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.gov For human ChaC1, a Km of 3.13 ± 0.40 mM for glutathione has been reported, with a Vmax of 980 ± 50 µmoles h-1 mg per protein. nih.gov

The development of sensitive high-throughput screening strategies based on pH indicators has also been reported for detecting the activity of decarboxylases, a principle that can be adapted for enzymes like ChaC1 that influence cellular pH through substrate degradation. researchgate.net For instance, colorimetric assays using indicators like bromocresol purple can monitor pH changes resulting from enzymatic activity. researchgate.net

In vitro assays have also been used to identify inhibitors of ChaC1. For example, juglone, a naturally occurring naphthoquinone, was found to completely inhibit ChaC1 activity with an IC50 of 8.7 µM in in vitro enzymatic assays. portlandpress.comresearchgate.net Kinetic studies indicated that juglone's inhibition was non-competitive with the substrate. portlandpress.comresearchgate.net

Cellular Models for Functional Studies

Cellular models are extensively used to investigate the functional roles of ChaC1 in various biological processes, including oxidative stress, apoptosis, ferroptosis, and the unfolded protein response (UPR). nih.govfrontiersin.org These models provide a controlled environment to manipulate ChaC1 expression and observe the downstream effects on cellular phenotype and signaling pathways.

Human Cell Lines (e.g., HeLa, HK-2, MCF7, MIA PaCa-2, HepG2)

A diverse range of human cell lines serves as crucial models for ChaC1 research. These lines represent different tissue types and disease states, allowing for the study of ChaC1's context-dependent functions.

HeLa cells: While not specifically highlighted in the provided search results in the context of direct ChaC1 functional studies, HeLa cells are a widely used epithelial cell line in biological research, including studies on apoptosis and cellular responses to stress, which are relevant to ChaC1's known functions. nih.gov

HK-2 cells: This human kidney-2 cell line is derived from the proximal tubule and is relevant for studying ChaC1's role in kidney disease, where it has been implicated as a mediator influencing glutathione concentration and ferroptosis. nih.govresearchgate.net

MCF7 cells: This human breast cancer cell line is utilized to study ChaC1's involvement in cancer progression and its impact on cell proliferation and response to therapy. mdpi.commdpi.comresearchgate.net Studies in MCF-7 cells have shown that overexpression of ChaC2, a related enzyme, can promote cell proliferation. mdpi.com Research has also investigated the induction of ATF4, CHAC1, and DDIT3 mRNA expression in MCF-7 cells upon treatment with substances like O-desmethyltramadol. mdpi.com

MIA PaCa-2 cells: This human pancreatic cancer cell line is another model used in cancer research, including studies on apoptosis and cell death mechanisms. nih.govijbs.com

HepG2 cells: This human hepatocellular carcinoma cell line is employed to investigate ChaC1's role in liver cancer. researchgate.netamazonaws.com Studies in HepG2 cells have explored the synergistic lethal effect of auranofin and proteasome inhibitors in cells with ChaC1 overexpression, linking ChaC1-mediated glutathione depletion to enhanced anticancer efficacy. researchgate.net HepG2 cells have also been used to study the effects of bacterial proteins on cell viability and apoptosis. amazonaws.comfrontiersin.org

Other human cell lines mentioned in the context of ChaC1 research include:

HEK293 cells: Human embryonic kidney cells used to study the effects of ChaC1 overexpression and inhibition on apoptosis. mdpi.comresearchgate.netnih.gov

HaCaT cells: Human keratinocytes used to demonstrate that knockdown of CHAC1 using siRNA results in elevated intracellular GSH levels and reduced sensitivity to arsenite and hydrogen peroxide-induced cytotoxicity. nih.gov

Hs578T and BT-20 cells: Human breast cancer cell lines where overexpression of mammalian ChaC1 has been found to promote cell proliferation. mdpi.com

HOC-7 cells: Human ovarian carcinoma cell line where overexpression of ChaC1 exhibited increased migration and proliferation. mdpi.com

ARPE-19 cells: Retinal pigment epithelial cells used to study ChaC1's contribution to ferroptosis under oxidative damage. mdpi.com

NCI-H292 cells and A549 cells: Lung epithelial cells used to examine the roles of CHAC1 in the inflammatory response and apoptosis. frontiersin.org

MDA-MB-231 and HCC1937 cells: Human triple negative breast cancer cells used to study the role of ChaC1 in cystine-starvation-induced cell death. nih.gov

HCT116 cells: Human colorectal cancer cells used in studies involving lncRNA GDIL and its effect on CHAC1 expression and platinum resistance. d-nb.info

These cell lines allow researchers to perform experiments such as assessing cell viability, measuring intracellular GSH levels, detecting markers of apoptosis and ferroptosis, and analyzing gene and protein expression changes in response to various stimuli or genetic manipulations of ChaC1. nih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Genetic Manipulation Techniques

Genetic manipulation techniques are indispensable for dissecting the specific roles of ChaC1 by altering its expression levels or enzymatic activity.

Gene Knockdown and Knockout Strategies

Gene knockdown, typically achieved using small interfering RNAs (siRNAs), is a common method to reduce the expression of ChaC1. nih.govnih.govmdpi.comfrontiersin.orgnih.govjst.go.jp Studies have shown that siRNA-mediated knockdown of CHAC1 leads to increased intracellular GSH levels and reduced sensitivity to cytotoxic agents like arsenite and hydrogen peroxide. nih.govjst.go.jp It can also suppress cystine-starvation-induced cell death and prevent the reduction in intracellular GSH levels caused by cystine starvation. nih.gov In lung epithelial cells, CHAC1 knockdown has been used to study its role in NF-κB activation and the inflammatory response. frontiersin.org In retinal pigment epithelial cells, silencing ChaC1 expression with siRNA increased GSH concentration and reduced excessive intracellular iron in cells treated with hydrogen peroxide, demonstrating its contribution to ferroptosis. mdpi.com

Gene knockout involves the complete removal or inactivation of a gene. CRISPR/Cas9 technology is a powerful tool used for generating gene knockouts. nih.govresearchgate.netresearchgate.netplos.org CRISPR/Cas9-mediated inactivation of CHAC1 has been employed in erythroleukemia cell lines to study the downstream effects of Abcb10 loss and the subsequent upregulation of ChaC1. nih.gov CRISPR/Cas9 has also been used to create mice with a single functional copy of the Chac1 gene (Chac1+/-). nih.govresearchgate.netresearchgate.net These mice models are valuable for studying the physiological consequences of reduced ChaC1 expression in the context of development and disease. nih.govresearchgate.netresearchgate.net While CHAC1 inhibition via CRISPR/Cas9 mediated knock-in of an enzyme inactivating mutation preserved muscle glutathione levels in mouse models of muscle wasting, it did not prevent the wasting, suggesting that preserving intracellular glutathione alone may not be sufficient in these conditions. plos.org

Overexpression Systems for Functional Analysis

Overexpression systems involve introducing extra copies of the CHAC1 gene into cells or organisms to increase protein levels and study the effects of elevated ChaC1 activity. nih.govembopress.orgmdpi.comresearchgate.netnih.govd-nb.info Overexpression of wild-type ChaC1 in yeast led to significant GSH depletion and increased apoptosis, which could be reversed by adding glutathione. nih.govembopress.org In human embryonic kidney (HEK293) cells, ChaC1 overexpression has been found to result in GSH depletion and enhanced apoptosis. mdpi.comnih.gov

In hepatocellular carcinoma (HCC) cells, ChaC1 overexpression mediated glutathione depletion and largely enhanced the anticancer efficacy of auranofin. researchgate.net Overexpression of CHAC1 promoted GSH depletion, reactive oxygen species (ROS) accumulation, and drug-induced apoptosis in resistant colorectal cancer cells. d-nb.info Overexpression studies help to elucidate the consequences of dysregulated ChaC1 expression, which is observed in various diseases, including cancer. nih.govmdpi.comportlandpress.comresearchgate.netresearchgate.net

Animal Models for Developmental and Disease Studies

Animal models, particularly mice and zebrafish, are utilized to investigate the in vivo functions of ChaC1 in development and disease pathogenesis. These models allow for the study of systemic effects and complex interactions that cannot be fully replicated in vitro.

Zebrafish (Danio rerio) are used to study the role of ChaC1 in early development. frontiersin.orguniprot.org ChaC1 is expressed early in zebrafish development, and its knockdown leads to severe developmental defects and embryonic lethality. frontiersin.org These defects can be rescued by introducing wild-type ChaC1 but not a catalytically inactive mutant, highlighting the importance of its enzymatic function in development. frontiersin.org Studies in zebrafish have shown that ChaC1 degradation of GSH and the resulting shift in redox potential are key upstream factors activating calcium signaling, which is essential for the proper development of muscles, brain, and heart. frontiersin.org

Mouse models are valuable for studying ChaC1's role in specific diseases. CRISPR/Cas9 technology has been used to create Chac1+/- mice, which have a single functional copy of the gene. nih.govresearchgate.netresearchgate.net These mice show no baseline abnormalities but demonstrate resilience to kidney disease in various models, including folic acid-induced nephropathy, adenine-induced chronic kidney disease, and uninephrectomy-streptozotocin-induced diabetic nephropathy. nih.govresearchgate.netresearchgate.net Tubule cells from Chac1+/- mice exhibited increased glutathione, decreased lipid peroxidation, improved cell viability, and protection against ferroptosis. nih.govresearchgate.net

Mouse models are also used to study muscle wasting conditions, such as fasting, cancer cachexia, and chemotherapy-induced wasting, where CHAC1 expression is increased. researchgate.netplos.org While CHAC1 inactivation preserved muscle glutathione levels in these models, it was insufficient to prevent muscle wasting, suggesting that other factors contribute to this condition. plos.org

Animal models, such as nude mice used in xenograft models, are also employed to assess the impact of manipulating ChaC1 expression on tumor growth and response to therapy in a living system. d-nb.inforesearchgate.net For example, CHAC1 upregulation in xenograft models alleviated tumor resistance to platinum treatment. d-nb.info

Zebrafish (Danio rerio) as a Developmental Model

The zebrafish (Danio rerio) serves as a valuable developmental model in ChaC1 research due to its transparent embryos, external development, and genetic tractability. nih.gov Zebrafish genes often share conserved biological functions with their mammalian counterparts, making this model relevant for studying human diseases. nih.gov Techniques such as microinjection allow for effective protein knockdown or overexpression, enabling the investigation of gene function during development. nih.gov Studies have shown that chac1 is expressed early in zebrafish development, with notable presence in developing muscles, the brain, and the heart. nih.govnih.govnih.govwikipedia.org

Phenotypic Characterization of chac1 Knockdowns in Zebrafish

Knockdown of the chac1 gene in zebrafish has revealed critical roles in embryonic development. This results in embryonic lethality and significant developmental defects, primarily observed in the myotome, brain, and heart – tissues where chac1 expression is highest. nih.govnih.govnih.govwikipedia.org The severity of these phenotypes underscores the essential nature of ChaC1 during these developmental stages. Importantly, these developmental defects can be rescued by the introduction of wild-type Chac1, but not by a catalytically inactive mutant. nih.govnih.govnih.govwikipedia.org This finding emphasizes that the enzymatic function of ChaC1 is crucial for normal zebrafish development.

Further phenotypic characterization has delved into the underlying cellular mechanisms. Chac1 knockdown in zebrafish leads to a less oxidizing intracellular glutathione redox potential compared to wild-type embryos. nih.govnih.govnih.govnih.govwikipedia.org This altered redox state is linked to impaired calcium signaling. Calcium transients, which are vital for the proper development of muscles, the brain, and the heart, are significantly attenuated in chac1 morphants. nih.govnih.govnih.govnih.govwikipedia.org These observations suggest that ChaC1 and the resulting changes in intracellular glutathione redox potential act as important upstream activators of calcium signaling during development. nih.govnih.govnih.govnih.govwikipedia.org

Biochemical and Molecular Analyses

Biochemical and molecular techniques are fundamental to understanding ChaC1's expression, regulation, and interactions at the cellular level.

Gene Expression Profiling (Quantitative RT-PCR, Public Datasets)

Gene expression profiling is extensively used to quantify ChaC1 mRNA levels under various conditions. Quantitative real-time RT-PCR (qRT-PCR) is a standard method for this purpose. wikipedia.orgwikipedia.orgguidetopharmacology.orgciteab.comrevvity.com Additionally, researchers leverage publicly available datasets, such as those from the Human Protein Atlas (HPA), Genotype-Tissue Expression (GTEx) portal, FANTOM5 consortium, and the TCGA database, to analyze CHAC1 mRNA expression across different human tissues and disease states. citeab.comrevvity.comresearchgate.net

Studies have shown that CHAC1 expression is specifically induced by chemical inducers of the unfolded protein response (UPR), such as tunicamycin (B1663573) and DTT. wikipedia.org CHAC1 is positioned downstream of the ATF4-ATF3-CHOP signaling pathway, with ATF4 significantly influencing its expression. nih.govwikipedia.orgciteab.comwikipedia.orgfishersci.se Inhibition of CHOP has been shown to prevent UPR-induced CHAC1 expression. wikipedia.org

Analysis of public datasets and experimental data indicates that CHAC1 mRNA expression is upregulated in certain cancers, including breast cancer, ovarian cancer, renal hyaline carcinoma, and uveal melanoma, and this elevated expression is often associated with a poor prognosis. revvity.comfishersci.ca In the context of infection, strong CHAC1 mRNA overexpression has been detected in parietal cells of Helicobacter pylori-infected gastric mucosa. wikipedia.org Oxidative stress, induced by hydrogen peroxide, also significantly increases Chac1 mRNA expression, as observed in ARPE-19 cells. wikipedia.org Furthermore, cystine starvation has been shown to induce CHAC1 gene expression in triple negative breast cancer cells through the GCN2-eIF2α-ATF4 pathway. citeab.com Conversely, knockdown of LYAR has been found to increase CHAC1 gene expression. americanelements.com

Protein Expression and Interaction Studies (e.g., Immunoblotting, Antibody Arrays)

Investigating ChaC1 protein levels and interactions is crucial for understanding its functional mechanisms. Immunoblotting, commonly known as Western blot, is a widely used technique to identify and quantify specific proteins, including ChaC1, and determine their relative abundance in cell or tissue lysates. wikipedia.orgwikipedia.orgguidetopharmacology.orgciteab.comrevvity.comfishersci.sefishersci.caamericanelements.comfishersci.de

Studies utilizing Western blot have confirmed that the ChaC1 protein is expressed in the cytosol. wikipedia.org Furthermore, the subcellular localization of the ChaC1 protein does not appear to change following the induction of the UPR. wikipedia.org Similar to mRNA expression, hydrogen peroxide treatment has been shown to significantly increase CHAC1 protein levels in ARPE-19 cells. wikipedia.org Western blotting is also employed to assess CHAC1 protein levels in response to genetic manipulations, such as knockdown of RIP1 or ATF4. citeab.com Consistent with mRNA findings, LYAR knockdown has been shown to increase CHAC1 protein expression. americanelements.com In kidney renal clear cell carcinoma (KIRC), CHAC1 protein expression has been observed to be down-regulated in cell lines and tissues compared to normal renal tubular epithelial cells, yet it is upregulated in KIRC samples with relatively higher tumor stages. revvity.com

Beyond simple expression levels, techniques like antibody arrays can provide insights into protein expression, post-translational modifications, and protein-protein interactions by tracking the differential binding of labeled proteins. wikipedia.org Research indicates that ChaC1 does not function as part of a large protein complex but engages in interactions with specific stress-related proteins. fishersci.se Notably, ChaC1 interacts with and is regulated by ATF4. fishersci.se Mechanistically, ChaC1 has been shown to act as a bridge connecting UBA2 and PKM2, leading to enhanced SUMOylation of PKM2. fishersci.ca

Advanced Imaging Techniques

Advanced imaging techniques are employed to visualize the localization of ChaC1 within cells and tissues and to observe cellular phenotypes.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a key technique for determining the spatial localization of molecules like ChaC1 within cells and tissues. wikipedia.orgwikipedia.orgcenmed.com This method utilizes antibodies conjugated to fluorescent dyes to specifically label target antigens, which are then visualized using a fluorescence microscope. cenmed.com This allows researchers to identify the precise cellular and subcellular locations of the protein. cenmed.com Immunofluorescence microscopy can be performed using various approaches, including direct, indirect, and sandwich tests. cenmed.com

In developmental studies, such as those using zebrafish embryos, whole-mount immunostaining protocols are adapted to visualize protein expression and localization in intact organisms. nih.gov Immunofluorescence has been used to demonstrate the cytosolic localization of CHAC1 in transfected cells. wikipedia.org It has also been applied to examine whether the localization of CHAC1 changes in response to treatment with UPR inducers. wikipedia.org In the context of Helicobacter pylori infection in gastric mucosa, double-enzyme or fluorescence immunohistochemistry revealed strong CHAC1 overexpression localized specifically in proton pump-positive parietal cells. wikipedia.org Furthermore, immunostaining analyses have shown that CHAC1 is localized in the CNV area in a mouse model of laser-induced choroidal neovascularization (CNV). wikipedia.org

Live Imaging of Intracellular Redox Potential (e.g., Grx1-roGFP2)

Live imaging of intracellular redox potential provides dynamic insights into the real-time oxidative environment within living cells. Genetically encoded redox sensors, such as Grx1-roGFP2, are instrumental in these studies. Grx1-roGFP2 is a fusion protein combining human glutaredoxin-1 (Grx1) with a redox-sensitive green fluorescent protein (roGFP2) harvard.eduindiana.edunih.gov. This biosensor specifically measures the glutathione redox potential (E GSH), reflecting the ratio of reduced glutathione (GSH) to its oxidized form (GSSG) harvard.edunih.govnih.gov. Changes in the fluorescence intensity of Grx1-roGFP2, typically measured as a ratio of excitation at different wavelengths (e.g., 405 nm and 480 nm), indicate shifts in the cellular redox state researchgate.net.

Studies investigating ChaC1's role have utilized Grx1-roGFP2 to demonstrate the enzyme's impact on intracellular glutathione redox potential. For instance, research in developing zebrafish has shown that knockdown of chac1, the gene encoding ChaC1, leads to a less oxidizing cellular environment compared to wild-type zebrafish nih.govresearchgate.netfrontiersin.orgscispace.com. This finding aligns with ChaC1's function as a glutathione-degrading enzyme; reduced ChaC1 activity results in higher levels of GSH, thus shifting the redox balance towards a more reduced state nih.govresearchgate.netfrontiersin.org.

Experimental Condition (Zebrafish) Intracellular Redox Environment (relative to WT) Measurement Method
Wild-type (WT) Baseline (more oxidizing) Grx1-roGFP2 fluorescence ratio nih.govresearchgate.netfrontiersin.orgscispace.com
chac1 knockdown Less oxidizing Grx1-roGFP2 fluorescence ratio nih.govresearchgate.netfrontiersin.orgscispace.com

These studies highlight the utility of Grx1-roGFP2 in confirming the biochemical activity of ChaC1 within a living system and establishing a link between ChaC1 expression and the intracellular redox landscape.

Calcium Transient Monitoring (e.g., GCaMP6s)

Calcium signaling is a fundamental process involved in numerous cellular activities, including development. Monitoring dynamic changes in intracellular calcium concentration, known as calcium transients, is crucial for understanding these processes. Genetically encoded calcium indicators (GECIs) like GCaMP6s are widely used for this purpose, allowing real-time visualization of calcium dynamics in living cells and organisms molbiolcell.orgnih.govjanelia.orgnih.govbiorxiv.org. GCaMP6s is a highly sensitive fluorescent protein-based sensor that exhibits a significant increase in fluorescence upon binding to calcium ions janelia.orgnih.gov.

Research on ChaC1 has employed GCaMP6s to investigate the relationship between ChaC1 activity, redox potential, and calcium signaling. Studies in developing zebrafish have shown that the attenuation of calcium transients is a consequence of chac1 knockdown nih.govresearchgate.net. Specifically, when chac1 expression is reduced, the calcium transients normally observed in developing embryos are strongly attenuated nih.govresearchgate.net. This suggests that ChaC1, and the resulting alteration in intracellular glutathione redox potential, acts as an important upstream activator of calcium signaling during development nih.govresearchgate.net.

Experimental Condition (Zebrafish Embryos) Calcium Transient Activity Measurement Method
Wild-type Normal calcium transients GCaMP6s fluorescence imaging nih.govresearchgate.net
chac1 knockdown Strongly attenuated calcium transients GCaMP6s fluorescence imaging nih.govresearchgate.net

These findings demonstrate that monitoring calcium transients with tools like GCaMP6s can reveal the downstream effects of altered ChaC1 activity and redox balance on essential cellular signaling pathways.

Future Research Directions and Conceptual Therapeutic Prospects of Chac1 Modulation

Elucidating Novel Regulatory Pathways and Upstream Signals

While the transcriptional regulation of CHAC1 (B1577524) by ATF4 and ATF3, particularly through the PERK/eIF2α/ATF4 pathway during ER stress, is established, further research is needed to fully elucidate the complex network of signaling pathways and upstream signals that govern CHAC1 expression and activity. frontiersin.orgnih.govnih.govspandidos-publications.comresearchgate.net Studies have indicated the involvement of other factors like C/EBPβ in CHAC1 transcription. nih.govspandidos-publications.comresearchgate.net Additionally, research in kidney proximal tubular cells has shown that YC-1, an activator of soluble guanylyl cyclase (sGC), increases CHAC1 levels via the sGC-cGMP-PKG, Akt-mTOR, and ER stress pathways, suggesting the existence of diverse regulatory inputs. nih.govspandidos-publications.comresearchgate.net The degradation of GSH by ChaC1 and the subsequent shift in redox potential have been identified as key upstream factors activating calcium signaling during zebrafish development, indicating a link between redox state and calcium transients mediated by ChaC1. frontiersin.orgportlandpress.comresearchgate.netnih.gov Further investigation into how these various pathways converge and interact to fine-tune CHAC1 expression in different cell types and under distinct stress conditions is crucial.

Identification of Additional Interacting Proteins and Molecular Partners

Identifying additional proteins and molecular partners that interact with ChaC1 is essential for a comprehensive understanding of its cellular functions and regulatory mechanisms. Known interactions include the regulation of Notch signaling, where CHAC1 inhibits Notch maturation. frontiersin.orgresearchgate.net MIA3 has been shown to enhance CHAC1 expression, promoting GSH degradation. frontiersin.orgresearchgate.net CD36 and ANO6 influence CHAC1 through ER stress responses, while Abcb10 affects it via nutrient stress. frontiersin.orgresearchgate.net TRIB3 is reported to mitigate arsenite toxicity by inhibiting CHAC1 expression. frontiersin.orgresearchgate.net CHAC1 also appears to enhance the PI3K/AKT pathway in certain contexts. researchgate.net DJ-1 is known to regulate CHAC1 to protect against oxidative stress. nih.govresearchgate.net Further proteomic and interaction studies are needed to map the complete network of ChaC1-interacting proteins and understand how these interactions modulate its enzymatic activity, localization, and downstream signaling events. researchgate.netstring-db.orguniprot.orgstring-db.org

Deeper Mechanistic Understanding of ChaC1's Role in Specific Diseases

While ChaC1 is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, a deeper mechanistic understanding of its specific role in the pathogenesis of each disease is required. frontiersin.orgnih.govnih.gov In cancer, ChaC1 exhibits a complex, sometimes dual, role as either an oncogene or a tumor suppressor depending on the cancer type and context. nih.govresearchgate.net Its involvement in regulating cell death pathways like apoptosis, ferroptosis, and necroptosis is significant in disease progression and therapeutic response. frontiersin.orgnih.gov For instance, in gastric cancer, CPEB1 regulates CHAC1 via the TWIST1-ATF4 pathway, influencing ferroptosis. nih.gov In prostate cancer, decreased CHAC1 levels have been observed, and its overexpression can influence sensitivity to chemotherapy. nih.gov Further research is needed to delineate the precise molecular mechanisms by which ChaC1 contributes to disease initiation, progression, and response to treatment, potentially through its impact on redox balance, calcium signaling, mitochondrial function, and interaction with specific disease-related pathways. frontiersin.orgnih.govresearchgate.netgenecards.orgembopress.org

Conceptualization of ChaC1 as a Molecular Target for Intervention in Preclinical Disease Models

The involvement of ChaC1 in critical cellular processes and its dysregulation in various diseases make it a compelling conceptual target for therapeutic intervention. frontiersin.orgnih.govnih.gov Modulating CHAC1 activity to influence intracellular GSH levels and redox state could have therapeutic benefits. For example, targeting CHAC1 could potentially increase the sensitivity of cancer cells to ferroptosis, helping to overcome treatment resistance. frontiersin.orgnih.gov Preclinical studies exploring the effects of activating or inhibiting CHAC1 in various disease models are a crucial future direction. Research has identified potential inhibitors like juglone, which can inhibit CHAC1 activity in vitro and in yeast models, offering a starting point for developing therapeutic agents. biorxiv.orgportlandpress.com Studies in preclinical models of prostate cancer have also suggested CHAC1 as a potential therapeutic target in combination with other treatments. nih.govscienceopen.com Further investigation into the efficacy and specificity of CHAC1 modulation in relevant preclinical disease models is necessary to assess its therapeutic potential.

Exploration of ChaC1's Broader Impact on Cellular Metabolism beyond Glutathione (B108866)

While ChaC1's primary known function is the degradation of glutathione, its impact on cellular metabolism may extend beyond this role. frontiersin.orgnih.govspandidos-publications.com As GSH is involved in numerous metabolic pathways, alterations in its levels due to ChaC1 activity could indirectly influence other metabolic processes. For example, GSH is involved in detoxification, nutrient metabolism, and the synthesis of other molecules. spandidos-publications.com Investigating how ChaC1-mediated GSH depletion affects these interconnected metabolic networks is an important area for future research. Furthermore, exploring whether ChaC1 has any direct enzymatic activities or interactions that influence other metabolic pathways, independent of its effect on GSH, would provide a more complete picture of its metabolic role.

Q & A

Q. How should I handle outliers in this compound activity datasets?

  • Methodological Answer : Predefine outlier criteria (e.g., >2 SD from mean) in the experimental design. Use Grubbs’ test for single outliers or robust regression for skewed distributions. Replicate outliers in independent experiments to distinguish technical errors from biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.